Thalidomide-NH-(CH2)2-NH-Boc

PROTAC Linker Length Ternary Complex Formation

PROTAC design requires precise linker geometry for stable ternary complex formation. Thalidomide-NH-(CH2)2-NH-Boc delivers a defined C2 ethylene diamine spacer that enables controlled spatial orientation between CRBN E3 ligase and target proteins. • C2 vs. C3 linker: fewer rotatable bonds for more rigid ternary complex geometry • Boc group enables selective acidic deprotection for modular PROTAC assembly • 14 g/mol MW advantage over C3 analog aids cell permeability optimization • LogP 1.6 favors passive membrane diffusion for intracellular target engagement

Molecular Formula C20H24N4O6
Molecular Weight 416.4 g/mol
Cat. No. B12383939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-NH-(CH2)2-NH-Boc
Molecular FormulaC20H24N4O6
Molecular Weight416.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O
InChIInChI=1S/C20H24N4O6/c1-20(2,3)30-19(29)22-10-9-21-12-6-4-5-11-15(12)18(28)24(17(11)27)13-7-8-14(25)23-16(13)26/h4-6,13,21H,7-10H2,1-3H3,(H,22,29)(H,23,25,26)
InChIKeyCTBFCHXDKXTELK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-NH-(CH2)2-NH-Boc for PROTAC Synthesis


Thalidomide-NH-(CH2)2-NH-Boc (CAS: 1957235-57-2) is a functionalized thalidomide derivative designed as a cereblon (CRBN) E3 ligase ligand-linker conjugate for targeted protein degradation platforms, particularly proteolysis-targeting chimeras (PROTACs) . The compound features a thalidomide core linked via a flexible ethylene diamine (NH-(CH2)2-NH-) spacer to a Boc-protected amine, enabling controlled deprotection and subsequent conjugation to diverse target protein ligands . As a foundational building block, it facilitates the development of PROTACs and molecular glues for selective protein elimination in drug discovery and chemical biology research [1].

PROTAC ligand-linker building block for targeted protein degradation
CRBN E3 ligase cereblon recruitment via thalidomide core
Boc-protected amine enables stepwise, controlled conjugation strategies
C2 alkyl diamine spacer offers constrained linker geometry

Thalidomide-NH-(CH2)2-NH-Boc vs. Generic Alternatives


Generic substitution among thalidomide-derived CRBN ligand-linker conjugates is not feasible due to the profound impact of linker composition and length on PROTAC ternary complex formation, target degradation efficiency, and physicochemical properties . The ethylene diamine linker in Thalidomide-NH-(CH2)2-NH-Boc provides a specific spatial arrangement and flexibility that differs significantly from PEG-based or longer alkyl-chain alternatives, directly influencing the proximity and orientation of the recruited E3 ligase and target protein . Furthermore, the presence of the Boc protecting group dictates the synthetic route and deprotection conditions, affecting overall yield and compatibility with downstream conjugation strategies [1].

Linker Length C2 vs C3 alkyl chain may shift ternary complex geometry and degradation profile for a given target protein.
Linker Composition Alkyl diamine vs PEG linker may alter hydrophobicity, conformational flexibility, and cellular permeability.
Protecting Group Boc-protected vs free amine may require different synthetic routes, handling conditions, and conjugation timing.

Thalidomide-NH-(CH2)2-NH-Boc vs. Closest Analogs


Linker Length: C2 vs. C3 Alkyl Chain

The ethylene diamine linker in Thalidomide-NH-(CH2)2-NH-Boc provides a 2-carbon alkyl spacer between the thalidomide core and the Boc-protected amine. In contrast, the closest analog, Thalidomide-NH-(CH2)3-NH-Boc, contains a 3-carbon propyl diamine linker. This difference in linker length alters the spatial distance between the E3 ligase and target protein ligands, which is known to critically affect PROTAC ternary complex formation and degradation efficiency . While direct degradation data for these specific intermediates are not available, the 2-carbon linker in Thalidomide-NH-(CH2)2-NH-Boc offers a more constrained geometry compared to the longer, more flexible 3-carbon analog, potentially leading to distinct degradation profiles for a given target protein .

Linker Length
Class-level
C2 (ethylene diamine) vs C3 (propyl diamine); Δ1 carbon atom
May alter ternary complex geometry
Structural comparison only; no direct biological assay data
PROTAC Linker Length Ternary Complex Formation

Alkyl vs. PEG Linker Physicochemical Impact

Thalidomide-NH-(CH2)2-NH-Boc incorporates a simple alkyl diamine linker, whereas many alternative conjugates, such as Thalidomide-NH-PEG3-NH-Boc, utilize polyethylene glycol (PEG) linkers. Alkyl linkers are generally more hydrophobic and offer different conformational flexibility compared to PEG linkers, which are more hydrophilic and can enhance aqueous solubility but may also reduce membrane permeability [1]. The calculated LogP for Thalidomide-NH-(CH2)2-NH-Boc is 1.6, reflecting moderate lipophilicity . While a direct LogP for the PEG3 analog is not available, PEG linkers typically increase hydrophilicity, leading to lower LogP values. This difference in physicochemical properties can influence cellular uptake, intracellular distribution, and overall PROTAC efficacy.

Linker Composition
Class-level
Alkyl diamine (LogP 1.6) vs PEG3 linker (expected lower LogP)
Hydrophobicity and permeability profile may differ
Class-level physicochemical inference; PEG analog data not available
PROTAC Linker Composition Physicochemical Properties

Molecular Weight and Heavy Atom Count

Thalidomide-NH-(CH2)2-NH-Boc has a molecular weight of 416.43 g/mol and contains 30 heavy atoms . In comparison, the C3 analog Thalidomide-NH-(CH2)3-NH-Boc has a molecular weight of 430.45 g/mol and 31 heavy atoms . This difference of 14.02 g/mol corresponds to one additional methylene unit. The lower molecular weight of the C2 compound results in a smaller overall PROTAC size when conjugated, which may be advantageous for maintaining drug-like properties and improving cell permeability, as PROTACs often struggle to adhere to Lipinski's Rule of Five.

Molecular Weight
Reported
416.43 g/mol; 30 heavy atoms (ΔMW −14.02 vs C3 analog)
Supports lower-MW degrader design
Vendor-reported physicochemical properties
PROTAC Molecular Weight Drug-likeness

Rotatable Bonds and Conformational Flexibility

Thalidomide-NH-(CH2)2-NH-Boc possesses 7 rotatable bonds , while the C3 analog has 8 rotatable bonds . The lower number of rotatable bonds in the C2 compound reduces conformational flexibility, potentially leading to a more restricted set of accessible conformations for the PROTAC molecule. This can be advantageous when a more rigid linker is required to stabilize a specific ternary complex geometry between the E3 ligase and target protein, potentially enhancing degradation efficiency and selectivity.

Rotatable Bonds
Reported
7 rotatable bonds (Δ −1 vs C3 analog)
Reduced conformational flexibility may favor defined ternary complex geometry
Vendor-reported; target-specific validation needed
PROTAC Conformational Flexibility Ternary Complex

Boc Protection for Controlled Conjugation

The Boc (tert-butyloxycarbonyl) protecting group on Thalidomide-NH-(CH2)2-NH-Boc is stable under basic and nucleophilic conditions but can be selectively removed under mild acidic conditions (e.g., TFA or HCl) . This allows for orthogonal deprotection strategies when incorporating the ligand into more complex PROTAC structures. In contrast, the deprotected amine analog, Thalidomide-NH-(CH2)2-NH2 TFA, is immediately reactive and may lead to unwanted side reactions or require different handling and storage conditions. The Boc group provides a temporary protecting strategy that can improve overall synthetic yield and purity of the final PROTAC molecule.

Boc Protection
Method context
Stable to base/nucleophiles; cleavable under mild acidic conditions (TFA/HCl)
Supports orthogonal stepwise PROTAC assembly
Standard organic synthesis conditions
PROTAC Boc Protection Synthetic Strategy

Thalidomide-NH-(CH2)2-NH-Boc Application Scenarios


Constrained Alkyl Linker for Ternary Complexes

Researchers designing PROTACs where a more rigid linker is hypothesized to enhance ternary complex formation should select Thalidomide-NH-(CH2)2-NH-Boc. Its 2-carbon alkyl chain provides a shorter, less flexible connection compared to the 3-carbon analog (Δ1 carbon, Δ1 rotatable bond), potentially leading to a more defined and stable ternary complex geometry with the target protein and CRBN E3 ligase [REFS-1, REFS-2].

Reducing Molecular Weight for Drug-likeness

In lead optimization programs where minimizing molecular weight is a priority to improve cell permeability and oral bioavailability, Thalidomide-NH-(CH2)2-NH-Boc offers a 14.02 g/mol advantage over the C3 analog . This reduction contributes to a smaller overall PROTAC size and may help maintain compliance with drug-likeness criteria [1].

Orthogonal Boc Protection Strategy

When a synthetic strategy demands a stable protecting group that can be selectively removed under mild acidic conditions without affecting other functional groups, the Boc group on Thalidomide-NH-(CH2)2-NH-Boc is ideal. This allows for stepwise assembly of complex PROTAC molecules with minimal side reactions and facilitates easier purification of intermediates .

Membrane Permeability for Intracellular Targets

For targets located in intracellular compartments with limited accessibility, the moderate lipophilicity (LogP = 1.6) of Thalidomide-NH-(CH2)2-NH-Boc may enhance passive diffusion across lipid bilayers compared to more hydrophilic PEG-based analogs . This property can be crucial for achieving effective intracellular concentrations and target engagement [1].

Application
Selection Property
Validation Focus
Constrained-linker PROTAC studies
C2 alkyl diamine spatial constraint
Ternary complex geometry assessment
Lower-MW degrader development
Reduced molecular weight contribution
Drug-likeness and permeability review
Stepwise PROTAC assembly
Orthogonal Boc protection strategy
Deprotection and conjugation compatibility
Intracellular target engagement studies
Alkyl-linker lipophilicity profile
Cellular permeability and distribution

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